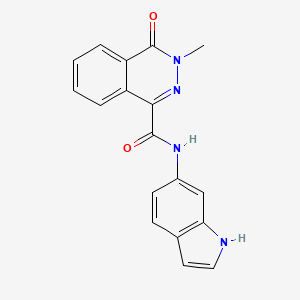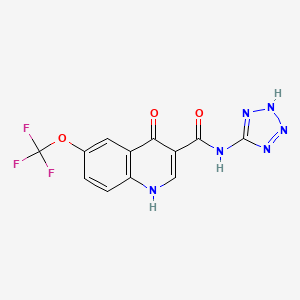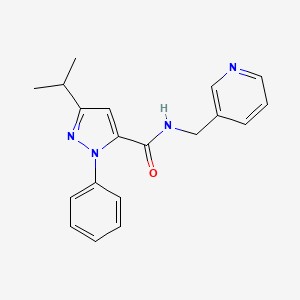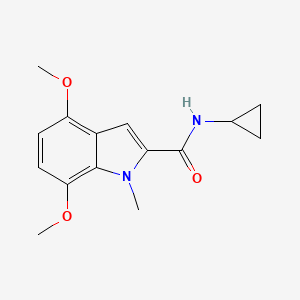![molecular formula C19H26N4O3 B15104801 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide](/img/structure/B15104801.png)
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexane carboxamide group, and a dimethoxyphenyl ethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the production of high-quality compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-(3,4-dimethoxyphenyl)ethyl}acetamide: Shares the dimethoxyphenyl ethyl moiety but differs in the acetamide group.
3,4-Dimethoxyphenethylamine: A simpler compound with the same phenethylamine core but lacking the triazole and cyclohexane carboxamide groups.
Uniqueness
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide is unique due to its combination of a triazole ring, a cyclohexane carboxamide group, and a dimethoxyphenyl ethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Propiedades
Fórmula molecular |
C19H26N4O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H26N4O3/c1-25-15-10-8-13(12-16(15)26-2)9-11-17-20-19(23-22-17)21-18(24)14-6-4-3-5-7-14/h8,10,12,14H,3-7,9,11H2,1-2H3,(H2,20,21,22,23,24) |
Clave InChI |
KLZPZTODNSCZCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide](/img/structure/B15104729.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide](/img/structure/B15104741.png)

![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104752.png)

![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104774.png)
![(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B15104782.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15104789.png)

![methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate](/img/structure/B15104812.png)
![N-allyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B15104826.png)
![N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104834.png)
